molecular formula C12H14N2O2 B2903733 2-(sec-butyl)-6-(furan-2-yl)pyridazin-3(2H)-one CAS No. 1209103-36-5

2-(sec-butyl)-6-(furan-2-yl)pyridazin-3(2H)-one

Cat. No. B2903733
CAS RN: 1209103-36-5
M. Wt: 218.256
InChI Key: ITMPFQOTJJZQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(sec-butyl)-6-(furan-2-yl)pyridazin-3(2H)-one is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is a pyridazinone derivative, which has shown promising results in various biological applications.

Mechanism of Action

The mechanism of action of 2-(sec-butyl)-6-(furan-2-yl)pyridazin-3(2H)-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis by activating certain signaling pathways in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(sec-butyl)-6-(furan-2-yl)pyridazin-3(2H)-one in lab experiments is its potential as a therapeutic agent. It has shown promising results in various biological applications, making it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost, which may hinder its widespread use in research.

Future Directions

There are several future directions for the study of 2-(sec-butyl)-6-(furan-2-yl)pyridazin-3(2H)-one. One potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the exploration of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related diseases. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 2-(sec-butyl)-6-(furan-2-yl)pyridazin-3(2H)-one involves the reaction of furan-2-carboxylic acid with sec-butylamine and hydrazine hydrate in the presence of acetic acid. The resulting product is purified using column chromatography to obtain the desired compound. This method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

2-(sec-butyl)-6-(furan-2-yl)pyridazin-3(2H)-one has been studied extensively for its potential as a therapeutic agent. It has shown promising results in various biological applications, including anti-inflammatory, antioxidant, and anticancer activities. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-butan-2-yl-6-(furan-2-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-9(2)14-12(15)7-6-10(13-14)11-5-4-8-16-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMPFQOTJJZQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C=CC(=N1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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